Lipophilicity and Distribution Profile
The gem-difluoro substitution in 4,4-difluoro-1-(4-methoxyphenyl)cyclohexanamine (ACD/LogP = 2.21; ACD/LogD at pH 7.4 = 0.59) [1] significantly reduces the calculated lipophilicity compared to its non-fluorinated analog 1-(4-methoxyphenyl)cyclohexanamine (estimated LogP = 2.98) . The lower LogP and moderate LogD are consistent with a strategy to balance cell permeability with aqueous solubility, which is a key consideration in lead optimization.
| Evidence Dimension | Predicted Lipophilicity (ACD/LogP) and Distribution Coefficient (ACD/LogD at pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogP = 2.21; ACD/LogD (pH 7.4) = 0.59 |
| Comparator Or Baseline | 1-(4-methoxyphenyl)cyclohexanamine: Estimated LogP = 2.98 (ACD/Labs) |
| Quantified Difference | ΔLogP ≈ 0.77 units lower for the difluoro compound |
| Conditions | Predicted values using ACD/Labs Percepta Platform; in silico assessment |
Why This Matters
This lipophilicity reduction of approximately 0.77 log units is a predictable, quantifiable shift that medicinal chemists use to improve a compound's developability profile, making the difluoro analog a preferred choice for candidates requiring lower LogP.
- [1] ChemSpider. 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine. Predicted Properties (ACD/Labs). CSID: 3072355. View Source
